![molecular formula C13H16ClNO4S B4841963 ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate
Overview
Description
Ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate is a compound used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action for ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate involves the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate in lab experiments is its potential therapeutic properties. It may be useful in developing new cancer treatments or anti-inflammatory agents. One limitation is that it may not be effective in all types of cancer or inflammation.
Future Directions
Future research on ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate could focus on its potential use in combination with other drugs or therapies for cancer treatment or anti-inflammatory agents. Additionally, it could be studied for its potential use in other diseases or conditions. Further research could also investigate the mechanism of action and potential side effects of the compound.
Scientific Research Applications
Ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate has been studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
ethyl 2-chloro-5-[[2-(2-hydroxyethylsulfanyl)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-2-19-13(18)10-7-9(3-4-11(10)14)15-12(17)8-20-6-5-16/h3-4,7,16H,2,5-6,8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPISGAJUJJPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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